

A Comprehensive Technical Guide to the Physical Properties of Hydrated Scandium(III) Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium(III) carbonate*

Cat. No.: *B3053141*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the known physical properties of hydrated **scandium(III) carbonate**, $\text{Sc}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound. This document collates available data on its chemical formula, molecular weight, appearance, solubility, and thermal decomposition characteristics. Furthermore, it outlines standard experimental protocols for the synthesis and characterization of this material, including techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The information is presented to facilitate a deeper understanding and effective utilization of hydrated **scandium(III) carbonate** in various scientific and industrial applications.

Introduction

Hydrated **scandium(III) carbonate** is an inorganic compound that serves as a crucial intermediate in the purification of scandium and the synthesis of high-purity scandium oxide (Sc_2O_3).^[1] Scandium oxide is a key component in the manufacturing of high-strength aluminum-scandium alloys, solid oxide fuel cells (SOFCs), and advanced ceramics and lasers. ^[1] The physical properties of the hydrated **scandium(III) carbonate** precursor, such as particle

size and purity, directly influence the characteristics of the final scandium oxide product.[\[1\]](#) Consequently, a thorough understanding of its physical properties is paramount for controlling the quality of these advanced materials.

The general chemical formula for hydrated **scandium(III) carbonate** is $\text{Sc}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$, where 'x' represents a variable number of water molecules of hydration.[\[1\]](#)[\[2\]](#)[\[3\]](#) This variability in water content can significantly impact the compound's molecular weight and its behavior under different conditions.[\[1\]](#) This guide aims to consolidate the available data on its physical properties and the experimental methods used for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of hydrated **scandium(III) carbonate** are summarized below. It is important to note that some properties, such as molecular weight and density, will vary depending on the degree of hydration.

Quantitative Data Summary

The following tables present a summary of the quantitative physical properties of hydrated **scandium(III) carbonate**.

Property	Value	Source(s)
Chemical Formula	$\text{Sc}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$	[1] [2] [3]
Appearance	White powder	[1] [2] [3] [4]
CAS Number	5809-49-4	[1] [2] [3]

Table 1: General Properties of Hydrated **Scandium(III) Carbonate**

Hydration State	Molecular Weight (g/mol)	Source(s)
Anhydrous (x=0)	269.96	[2] [3]
Monohydrate (x=1)	287.95	[1] [5] [6]

Table 2: Molecular Weight of **Scandium(III) Carbonate**

Solvent	Solubility	Notes	Source(s)
Water	Insoluble / Soluble	Conflicting reports exist. Described as a "water-insoluble Scandium source," yet some suppliers list it as "soluble." [1] [2] [3] [4] [5] Solubility may be dependent on pH and the presence of excess carbonate ions, which can form soluble anionic complexes with scandium. [1]	

Table 3: Solubility of Hydrated **Scandium(III) Carbonate**

Thermal Analysis

The thermal decomposition of hydrated **scandium(III) carbonate** is a critical property, particularly as it is often converted to scandium oxide through calcination.[\[1\]](#)[\[4\]](#)[\[5\]](#) The process typically occurs in distinct stages:

- Dehydration: The loss of water molecules of hydration. This usually occurs at lower temperatures.
- Decomposition: The loss of carbon dioxide to form scandium oxide (Sc_2O_3).

Studies on the thermal decomposition of related rare-earth carbonates and oxalates show that dehydration can begin at temperatures as low as 40-60°C.[\[7\]](#) The complete decomposition to the oxide for other rare-earth carbonates can occur at temperatures around 700°C.[\[8\]](#)

Crystal Structure

Detailed crystallographic data for hydrated **scandium(III) carbonate** is not widely published. However, studies of other hydrated scandium compounds provide insight into the coordination chemistry of the scandium(III) ion. In aqueous solutions and crystalline states, the hydrated scandium(III) ion, $[Sc(H_2O)_n]^{3+}$, can exhibit coordination numbers of six, seven, or eight, depending on the surrounding crystal field.^[9] For example, in the crystal structure of $ScCl_3 \cdot 7H_2O$, the scandium ion is seven-coordinate, $[Sc(H_2O)_7]^{3+}$, with a distorted pentagonal bipyramidal geometry.^[9] X-ray diffraction is the primary technique for determining the crystal structure of hydrated **scandium(III) carbonate**.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of hydrated **scandium(III) carbonate**.

Synthesis by Controlled Precipitation

A common method for synthesizing hydrated **scandium(III) carbonate** is through controlled precipitation from an aqueous solution.^{[1][4]}

Objective: To precipitate hydrated **scandium(III) carbonate** of high purity from a soluble scandium salt.

Materials:

- Scandium salt solution (e.g., scandium chloride, $ScCl_3$, or scandium nitrate, $Sc(NO_3)_3$)
- Precipitating agent (e.g., sodium carbonate, Na_2CO_3 , or ammonium carbonate, $(NH_4)_2CO_3$)
- Deionized water
- pH meter
- Stir plate and stir bar
- Filtration apparatus (e.g., Büchner funnel and filter paper)
- Drying oven

Procedure:

- A solution of a soluble scandium salt is prepared in deionized water.
- The precipitating agent, a carbonate solution, is slowly added to the scandium salt solution under constant stirring.
- The pH of the solution is carefully monitored and controlled during the addition of the precipitating agent. Maintaining a specific pH range is crucial to prevent the co-precipitation of scandium hydroxide.[\[1\]](#)
- The temperature of the reaction mixture may also be controlled, as temperature can influence the precipitation yield.[\[1\]](#)
- After the precipitation is complete, the resulting white precipitate of hydrated **scandium(III) carbonate** is collected by filtration.
- The collected precipitate is washed with deionized water to remove any soluble impurities.
- The final product is dried at a low temperature (e.g., in a vacuum oven) to a constant weight. The drying conditions will influence the final number of water molecules of hydration.[\[1\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a sparingly soluble compound.[\[10\]](#)

Objective: To determine the solubility of hydrated **scandium(III) carbonate** in a specific solvent (e.g., water) at a given temperature.

Materials:

- Hydrated **scandium(III) carbonate** powder
- Solvent (e.g., deionized water)
- Thermostatically controlled shaker or water bath

- Centrifuge
- Syringe filters
- Analytical balance
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for scandium concentration analysis

Procedure:

- An excess amount of hydrated **scandium(III) carbonate** is added to a known volume of the solvent in a sealed container.
- The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[10\]](#) The presence of undissolved solid should be visible.[\[10\]](#)
- After the equilibration period, the suspension is allowed to settle, or it is centrifuged to separate the solid phase from the supernatant.
- A sample of the supernatant is carefully withdrawn and filtered through a fine-pored syringe filter to remove any remaining solid particles.
- The concentration of scandium in the clear filtrate is then determined using a sensitive analytical technique such as ICP-OES or ICP-MS.
- The solubility is reported in units such as g/L or mol/L.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the material.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the water content and thermal decomposition profile of hydrated **scandium(III) carbonate**.

Instrumentation:

- A simultaneous TGA/DSC instrument.

Procedure:

- A small, accurately weighed sample of hydrated **scandium(III) carbonate** (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- The crucible is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) under a controlled atmosphere (e.g., nitrogen or air).[14]
- The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.
- The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition. The DSC curve shows endothermic or exothermic peaks associated with these events.

X-ray Diffraction (XRD)

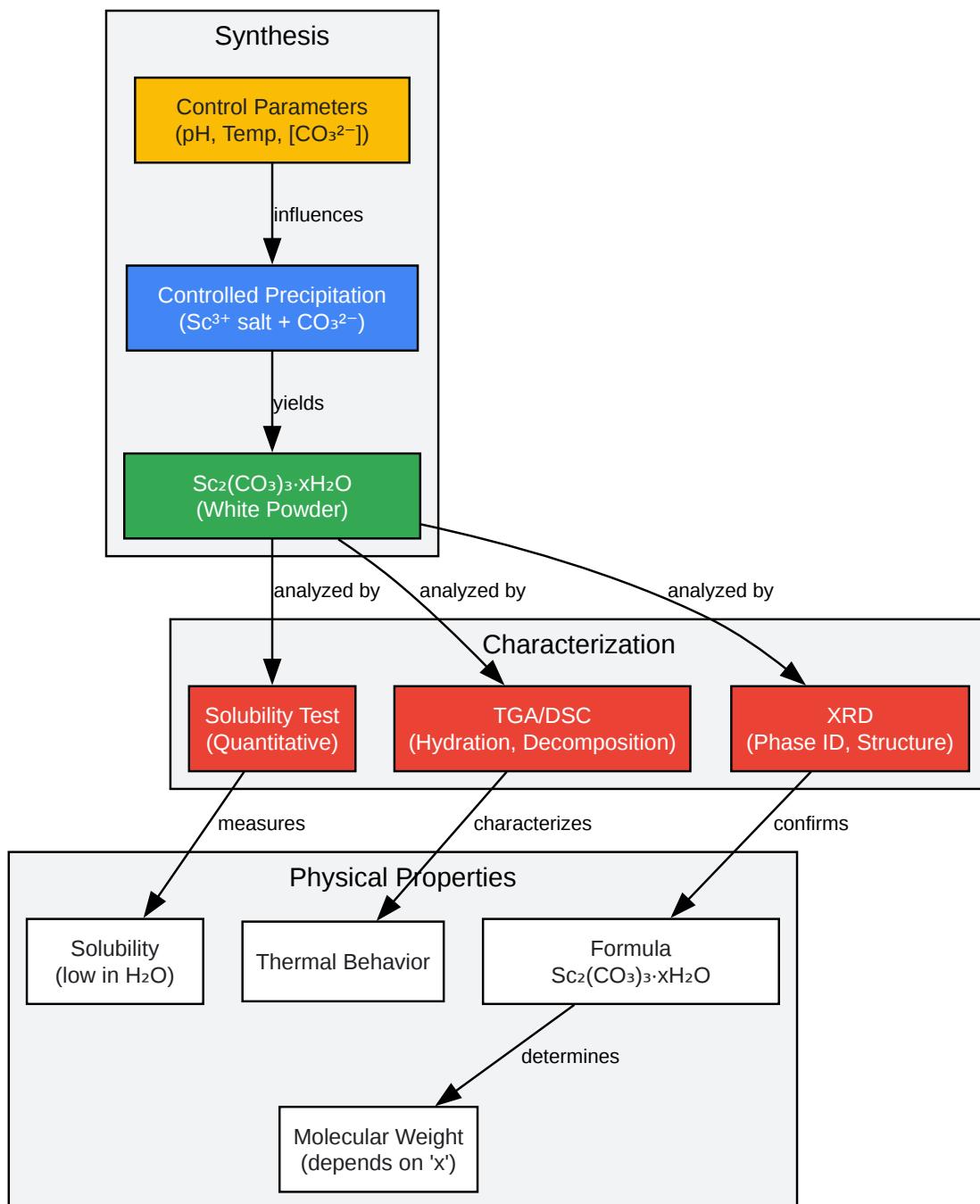
Powder X-ray diffraction is used for phase identification and crystal structure analysis.[16][17][18][19]

Objective: To identify the crystalline phase(s) of the hydrated **scandium(III) carbonate** sample.

Instrumentation:

- Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu K α).

Procedure:


- A fine powder of the hydrated **scandium(III) carbonate** is packed into a sample holder.
- The sample is placed in the diffractometer.

- The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The data is collected over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and dwell time.[\[16\]](#)
- The resulting diffraction pattern (a plot of intensity vs. 2θ) is then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

Visualizations

The following diagram illustrates the logical relationships between the synthesis, properties, and characterization of hydrated **scandium(III) carbonate**.

Logical Workflow for Hydrated Scandium(III) Carbonate

[Click to download full resolution via product page](#)

Caption: Workflow of Hydrated **Scandium(III)** Carbonate Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium Carbonate ($Sc_2(CO_3)_3 \cdot xH_2O$) Powder Wholesale [atelements.com]
- 5. americanelements.com [americanelements.com]
- 6. SCANDIUM(III) CARBONATE HYDRATE | 17926-77-1 [sigmaaldrich.com]
- 7. THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. chembam.com [chembam.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions | MDPI [mdpi.com]
- 18. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Hydrated Scandium(III) Carbonate]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b3053141#physical-properties-of-hydrated-scandium-iii-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com